molecular formula C11H7F3N2O2 B13620019 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde

1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde

Cat. No.: B13620019
M. Wt: 256.18 g/mol
InChI Key: ASJOUPUQIHVVCZ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrazole ring with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions using trifluoromethoxybenzene derivatives.

    Formylation: The aldehyde group is introduced through formylation reactions, such as the Vilsmeier-Haack reaction, which involves the reaction of the pyrazole derivative with a formylating agent like DMF and POCl3.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Formation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid.

    Reduction: Formation of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-methanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound is used in the development of advanced materials, including polymers and coatings with unique properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and heterocycles.

    Biological Studies: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.

Mechanism of Action

The mechanism of action of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The aldehyde group can form covalent bonds with nucleophilic residues in enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

  • 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-3-carbaldehyde
  • 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-5-carbaldehyde
  • 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxylic acid

Uniqueness: 1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is unique due to the specific positioning of the trifluoromethoxy group and the aldehyde functional group on the pyrazole ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrazole-4-carbaldehyde is an organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring with a trifluoromethoxy substituent, which enhances its reactivity and biological interactions. The following sections detail its synthesis, biological activities, and relevant case studies.

  • Molecular Formula : C11H7F3N2O2
  • Molecular Weight : 256.18 g/mol
  • CAS Number : 1481183-82-7

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the pyrazole ring and subsequent functionalization with the trifluoromethoxy group. The general synthetic pathway includes:

  • Formation of the pyrazole ring via cyclization.
  • Introduction of the trifluoromethoxy group.
  • Aldehyde functionalization at the 4-position.

Biological Activities

Research indicates that derivatives of this compound exhibit a range of biological activities, including:

  • Anti-inflammatory Activity : Several studies have shown that compounds related to this compound demonstrate significant anti-inflammatory effects. For instance, derivatives have been tested for their ability to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6), showing inhibitory activity comparable to standard anti-inflammatory drugs like dexamethasone .
  • Antimicrobial Activity : Some derivatives have shown promising results against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in these compounds enhances their antimicrobial properties .
  • Monoamine Oxidase Inhibition : Certain synthesized pyrazole derivatives have been identified as potent inhibitors of monoamine oxidase (MAO), which plays a critical role in neurotransmitter metabolism. This property suggests potential applications in treating neurological disorders .

Case Studies and Research Findings

  • Anti-inflammatory Studies :
    • A series of novel pyrazole derivatives were synthesized and tested for anti-inflammatory activity. Compounds exhibited inhibition rates of up to 85% for TNF-α and 93% for IL-6 at concentrations around 10 µM, demonstrating significant anti-inflammatory potential .
  • Antimicrobial Research :
    • Research highlighted a group of pyrazole derivatives that were effective against both gram-positive and gram-negative bacteria. One compound showed an inhibition rate comparable to ampicillin, indicating its potential as an antimicrobial agent .
  • Neuropharmacological Studies :
    • A study focused on the MAO-B inhibitory activity of certain pyrazole derivatives, revealing that some compounds displayed high selectivity and potency against both MAO-A and MAO-B isoforms, suggesting their potential use in treating depression and other mood disorders .

Comparative Analysis of Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carbaldehydeStructureTrifluoromethyl group at the meta position affects reactivity.
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-5-carbaldehydeStructureAldehyde at the 5-position leads to different reactivity profiles.
1-(3-(trifluoromethyl)phenyl)-1H-pyrazole-4-carboxylic acidStructureOxidized form; carboxylic acid alters solubility and reactivity.

Properties

Molecular Formula

C11H7F3N2O2

Molecular Weight

256.18 g/mol

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrazole-4-carbaldehyde

InChI

InChI=1S/C11H7F3N2O2/c12-11(13,14)18-10-3-1-9(2-4-10)16-6-8(7-17)5-15-16/h1-7H

InChI Key

ASJOUPUQIHVVCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C=C(C=N2)C=O)OC(F)(F)F

Origin of Product

United States

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